

Application Notes and Protocols: Fmoc-NH-PEG19-CH2CH2COOH in Targeted Drug Delivery Systems

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG19-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in the development of targeted drug delivery systems. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, allows for the sequential and controlled conjugation of targeting moieties and therapeutic agents. The PEG19 spacer enhances the solubility and in vivo stability of the resulting conjugate, reduces immunogenicity, and provides a flexible linker between the targeting ligand and the drug payload.[1][2][3] These characteristics make it an ideal tool for constructing sophisticated drug delivery vehicles such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and targeted nanoparticles.[1][4][5]

This document provides detailed application notes and experimental protocols for the use of **Fmoc-NH-PEG19-CH2CH2COOH** in the synthesis and characterization of targeted drug delivery systems, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a well-established target in cancer therapy.[6][7][8]

Key Applications



- Antibody-Drug Conjugates (ADCs): The carboxylic acid terminus can be activated to react
 with amine groups on a therapeutic agent. Following Fmoc deprotection, the newly exposed
 amine can be conjugated to a targeting antibody.
- Peptide-Drug Conjugates (PDCs): This linker is ideal for solid-phase peptide synthesis (SPPS) where the carboxylic acid end can be coupled to a resin-bound peptide, and the Fmoc-protected amine allows for further peptide chain elongation or drug conjugation.[2]
- Targeted Nanoparticles: Fmoc-NH-PEG19-CH2CH2COOH can be used to surfacefunctionalize nanoparticles. The PEG chain provides a hydrophilic shield, prolonging circulation time, while the functional ends allow for the attachment of both targeting ligands and therapeutic payloads.
- PROTACs: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
 [4][5][9]

Physicochemical and Pharmacokinetic Properties of PEGylated Conjugates

The incorporation of a PEG linker like **Fmoc-NH-PEG19-CH2CH2COOH** significantly impacts the physicochemical and pharmacokinetic properties of the resulting drug conjugate.

Table 1: Physicochemical Properties of Fmoc-NH-PEG19-CH2CH2COOH



Property	Value	Reference
Molecular Weight	Approximately 1030.2 g/mol	
Solubility	Soluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents. Less soluble in alcohols and toluene. Not soluble in ether.	[3][10]
Reactive Groups	Carboxylic Acid (-COOH), Fmoc-protected Amine (-NH-Fmoc)	[3]
Storage Conditions	Store at -20°C, desiccated. Protect from light. Avoid frequent freeze-thaw cycles.	[3]

Table 2: Illustrative Pharmacokinetic Parameters of a PEGylated Peptide-Drug Conjugate

The following data is illustrative and based on studies of similar PEGylated systems. Actual values will vary depending on the specific conjugate.

Parameter	Unconjugated Drug	PEGylated Conjugate	Reference
Half-life (t½) in plasma (hours)	0.5	24	[11]
Volume of Distribution (Vd) (L/kg)	10	0.1	[11]
Clearance (CL) (mL/h/kg)	1386	2.9	[11]
Mean Residence Time (MRT) (hours)	0.7	35	[11]

Table 3: Illustrative In Vitro Cytotoxicity of an EGFR-Targeted ADC



The following data is illustrative and based on studies of similar EGFR-targeted ADCs. Actual values will vary depending on the specific ADC and cell line.

Cell Line (EGFR expression)	ADC Treatment IC50 (nM)	Untargeted Drug IC50 (nM)	Reference
A431 (High)	5	500	[12]
MCF-7 (Low)	>1000	600	[12]

Experimental Protocols

Protocol 1: Conjugation of a Therapeutic Agent to Fmoc-NH-PEG19-CH2CH2COOH

This protocol describes the activation of the carboxylic acid group of the PEG linker and its conjugation to an amine-containing drug.

Materials:

- Fmoc-NH-PEG19-CH2CH2COOH
- Amine-containing therapeutic agent (e.g., Doxorubicin)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Dialysis membrane (MWCO 1 kDa)
- Lyophilizer

Procedure:

 Dissolve Fmoc-NH-PEG19-CH2CH2COOH (1.2 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF.



- Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.
- Add the amine-containing therapeutic agent (1 eq) dissolved in anhydrous DMF to the reaction mixture.
- Stir the reaction overnight at room temperature in the dark.
- Quench the reaction by adding a small amount of water.
- Purify the resulting Fmoc-NH-PEG19-Drug conjugate by dialysis against deionized water for 48 hours, changing the water every 6 hours.
- Lyophilize the purified conjugate to obtain a solid product.
- Characterize the product using techniques such as NMR, Mass Spectrometry, and HPLC.

Protocol 2: Fmoc Deprotection and Conjugation to a Targeting Peptide

This protocol details the removal of the Fmoc protecting group and subsequent conjugation to a targeting peptide.

Materials:

- Fmoc-NH-PEG19-Drug conjugate (from Protocol 1)
- Piperidine
- Dimethylformamide (DMF)
- Targeting peptide with a reactive group (e.g., a maleimide-functionalized peptide for reaction with a cysteine residue)
- Phosphate Buffered Saline (PBS), pH 7.4
- Size-exclusion chromatography (SEC) column



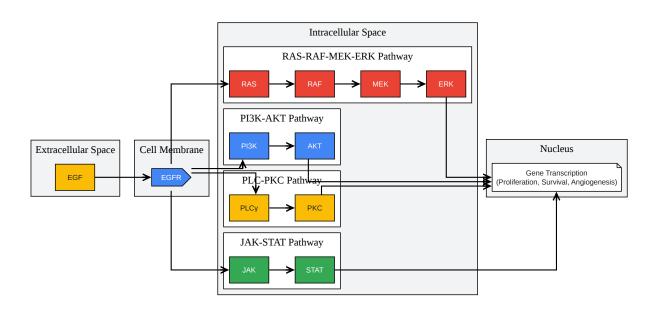
Procedure:

- Dissolve the Fmoc-NH-PEG19-Drug conjugate in DMF.
- Add a 20% solution of piperidine in DMF to the reaction mixture.
- Stir at room temperature for 30 minutes to remove the Fmoc group.
- Precipitate the deprotected H2N-PEG19-Drug conjugate by adding cold diethyl ether.
- Centrifuge and wash the pellet with cold diethyl ether to remove residual piperidine.
- Dry the product under vacuum.
- Dissolve the deprotected conjugate and the targeting peptide in PBS (pH 7.4).
- If using a maleimide-functionalized peptide, ensure the peptide has a free cysteine for conjugation.
- Stir the reaction mixture at room temperature for 4 hours.
- Purify the final Peptide-PEG19-Drug conjugate using a size-exclusion chromatography column.
- Characterize the final product by SDS-PAGE, Mass Spectrometry, and HPLC to confirm conjugation and purity.

Visualizations EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and migration.[6][7] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it an attractive target for targeted therapies.[8]





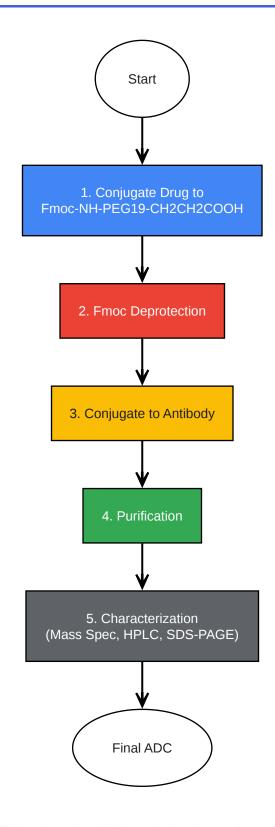
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Caption: EGFR signaling cascade leading to cancer cell proliferation and survival.

Experimental Workflow for ADC Synthesis

The following diagram illustrates the key steps in synthesizing an Antibody-Drug Conjugate (ADC) using **Fmoc-NH-PEG19-CH2CH2COOH**.





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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion



Fmoc-NH-PEG19-CH2CH2COOH is a versatile and valuable tool in the field of targeted drug delivery. Its well-defined structure and the hydrophilic PEG spacer offer significant advantages in the design and synthesis of complex bioconjugates. The protocols and data presented here provide a foundation for researchers to utilize this linker in the development of novel and effective targeted therapies. Careful characterization and optimization of each step are crucial for the successful creation of potent and specific drug delivery systems.

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